7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a molecular formula of C16H23ClN4O2S. This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of industrial reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in an aqueous medium or KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Chloro-but-2-enyl)-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-(3-Chloro-but-2-enyl)-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H23ClN4O2S |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H23ClN4O2S/c1-4-5-6-7-10-24-16-18-13-12(21(16)9-8-11(2)17)14(22)19-15(23)20(13)3/h8H,4-7,9-10H2,1-3H3,(H,19,22,23)/b11-8- |
InChI Key |
NZBFYLHTRSLOAT-FLIBITNWSA-N |
Isomeric SMILES |
CCCCCCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.